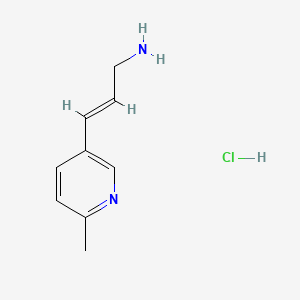
(2E)-3-(6-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(6-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride is a chemical compound with a structure that includes a pyridine ring substituted with a methyl group and a propenylamine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Substitution Reactions: The methyl group is introduced to the pyridine ring through substitution reactions, often using Grignard reagents or other organometallic compounds.
Formation of the Propenylamine Side Chain: The propenylamine side chain is attached to the pyridine ring through a series of reactions, including condensation and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2E)-3-(6-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the propenylamine side chain to different amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and N-oxides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(2E)-3-(6-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (2E)-3-(6-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
類似化合物との比較
Similar Compounds
Pyridine: A basic aromatic heterocycle with similar structural features.
Pyrrole: Another aromatic heterocycle with nitrogen in the ring.
N-alkylated Pyridines: Compounds with alkyl groups attached to the nitrogen atom of the pyridine ring.
Uniqueness
(2E)-3-(6-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the propenylamine side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC名 |
(E)-3-(6-methylpyridin-3-yl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-8-4-5-9(7-11-8)3-2-6-10;/h2-5,7H,6,10H2,1H3;1H/b3-2+; |
InChIキー |
ILKYDCIEQWFRFU-SQQVDAMQSA-N |
異性体SMILES |
CC1=NC=C(C=C1)/C=C/CN.Cl |
正規SMILES |
CC1=NC=C(C=C1)C=CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















